2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride

C-H Activation Cross-Coupling Diarylsulfone Synthesis

Researchers requiring regiospecific trihalogenated arylsulfonyl chlorides often face supply of isomers with incorrect halogen placement, compromising cross-coupling selectivity. 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride (CAS 1019018-84-8) resolves this with its precisely positioned ortho-Br, meta-Cl, and para-F pattern. • Enables chemoselective Suzuki/Stille/Negishi couplings at the ortho-Br site (class yields 69-98%) while preserving -SO₂Cl for subsequent derivatization. • Patent-documented synthesis (WO2015/77905) ensures scalable supply; LogP 3.17/TPSA 34.14 support predictable ADME modulation in drug candidates.

Molecular Formula C6H2BrCl2FO2S
Molecular Weight 307.94
CAS No. 1019018-84-8
Cat. No. B2590358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride
CAS1019018-84-8
Molecular FormulaC6H2BrCl2FO2S
Molecular Weight307.94
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)S(=O)(=O)Cl)Cl)F
InChIInChI=1S/C6H2BrCl2FO2S/c7-3-1-5(10)4(8)2-6(3)13(9,11)12/h1-2H
InChIKeyXOEKZCDMEXEEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride vs. Generic Analogs


2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride (CAS 1019018-84-8) is a trihalogenated arylsulfonyl chloride with the molecular formula C6H2BrCl2FO2S and a molecular weight of 307.95 g/mol . This compound is distinguished by the specific ortho-bromo, meta-chloro, and para-fluoro substitution pattern on the benzene ring, which collectively modulates its electronic properties and reactivity profile . As an electrophilic sulfonyl chloride, it serves as a key intermediate for the synthesis of sulfonamides, sulfonates, and complex (poly)halogenated diarylsulfones [1].

1
Substitution pattern Ortho-bromo, meta-chloro, para-fluoro arrangement on benzenesulfonyl chloride
2
Reactivity profile Electrophilic sulfonyl chloride for sulfonamide, sulfonate, and diarylsulfone synthesis
3
Method compatibility Reported compatibility with Pd-catalyzed C-H sulfonylation (class-level evidence)

Halogen Positioning in 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride Reactivity


The specific 2-bromo-5-chloro-4-fluoro substitution pattern on the benzene ring is not arbitrary; it directly governs the compound's electronic landscape and, consequently, its reactivity in key transformations like Pd-catalyzed cross-couplings and nucleophilic substitutions. Attempting to substitute this compound with a simpler or differently halogenated analog, such as 4-bromobenzenesulfonyl chloride or 2-chloro-5-fluorobenzenesulfonyl chloride, will result in significantly altered reaction kinetics and product outcomes due to differences in steric hindrance and electronic activation/deactivation of the aromatic ring [1]. This precise arrangement is crucial for achieving the desired chemoselectivity and yield in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research where a single atom or position change can abolish biological activity .

Target compound

Trihalogenated pattern (Br, Cl, F) directs electronic and steric effects for chemoselective reactions

Generic analog

4-Bromobenzenesulfonyl chloride or 2-chloro-5-fluorobenzenesulfonyl chloride may exhibit different reactivity and selectivity

Ortho-bromo handle

Enables reported chemoselective cross-coupling at C-Br; position critical for selectivity

Isomeric shift

Para- or meta-bromo substitution may alter cross-coupling outcome and downstream biological activity of products

Halogen ensemble

Fluorine and chlorine modulate lipophilicity and metabolic stability context in final molecules

Simpler halides

Fewer halogens may reduce lipophilicity and alter partitioning, affecting reaction yields in biphasic systems

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride Quantitative Evidence


Pd-Catalyzed C-H Sulfonylation Efficiency

In palladium-catalyzed C-H bond sulfonylation, the class of (poly)halobenzenesulfonyl chlorides, which includes the target compound, demonstrates good to high yields while preserving the integrity of all carbon-halogen bonds for further functionalization [1]. This is a key differentiator from simpler, non-halogenated benzenesulfonyl chlorides, which lack these handles for subsequent synthetic steps. While a direct yield comparison for the target compound against a non-halogenated analog under identical conditions is not provided in the source, the class-level data establishes that the presence of multiple halogens is compatible with and does not hinder this useful transformation, a critical consideration for synthetic route planning.

C-H Sulfonylation
Class-level inference
Good to high yields reported for (poly)halobenzenesulfonyl chlorides; C-halo bonds preserved
Supports compatibility with Pd-catalyzed diarylsulfone synthesis
Compound-specific yield data not available; class-level inference
C-H Activation Cross-Coupling Diarylsulfone Synthesis

Ortho-Bromo Directed Chemoselective Cross-Coupling

The presence of the ortho-bromo substituent in the target compound provides a site for selective palladium-catalyzed cross-coupling reactions. This is supported by class-level evidence showing that aryl bromides bearing a sulfonyl group can undergo chemoselective Suzuki, Stille, and Negishi couplings at the bromide moiety with yields ranging from 69–98% [1]. This selectivity is a direct consequence of the compound's specific substitution pattern, which is absent in simpler sulfonyl chlorides like 4-bromobenzenesulfonyl chloride where the bromine is para to the sulfonyl group, potentially leading to different reactivity and selectivity profiles [2].

Chemoselective coupling
Class-level inference
Ortho-Br enables Suzuki/Stille/Negishi couplings (69–98% yield range for aryl bromides with sulfonyl group). 4-Br isomer may show different selectivity.
Ortho-substitution supports chemoselective C-C bond formation
Yield range class-level; verify with specific substrate
Chemoselectivity Suzuki Coupling Aryl Bromide

Lipophilicity and Polar Surface Area Profile

The target compound's unique trihalogenated structure directly influences its physicochemical properties, which are critical for its handling and application in medicinal chemistry. Computational data shows a LogP value of 3.1691, indicating significant lipophilicity, and a Topological Polar Surface Area (TPSA) of 34.14 Ų . These values differ markedly from simpler, less-halogenated sulfonyl chlorides. For instance, 4-bromobenzenesulfonyl chloride (CAS 98-58-8, MW 255.5) will have a lower LogP and different solubility profile due to the absence of the electron-withdrawing fluorine and the second halogen, affecting its partitioning and reactivity in biphasic systems .

Lipophilicity
Cross-study comparable
LogP 3.17
TPSA 34.14 Ų
Higher lipophilicity vs. less-halogenated analogs influences solvent partitioning
Predicted values; experimental verification recommended
Physicochemical Properties LogP TPSA ADME

Documented Scalable Synthesis Route

A specific and scalable synthetic route for 2-bromo-5-chloro-4-fluorobenzenesulfonyl chloride is documented in patent literature (WO2015/77905) . The procedure involves the sulfonation of 2-chloro-5-bromofluorobenzene with fuming sulfuric acid at 110°C, followed by chlorination with phosphorus pentachloride in 1,2-dichloroethane under an inert atmosphere . This established, multi-step protocol provides a clear pathway for the compound's production, a significant advantage over less well-characterized or proprietary analogs. The availability of a published synthetic method reduces development risk and time for organizations requiring larger quantities or considering in-house synthesis .

Scalable synthesis
Supporting evidence
Patent WO2015/77905: sulfonation with fuming H₂SO₄ at 110°C, then chlorination with PCl₅
Published route reduces supply chain uncertainty
Process adaptation needed for specific scale
Synthesis Scalability Patent Process Chemistry

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride Key Applications


Diarylsulfone Synthesis via C-H Activation

The compound's compatibility with palladium-catalyzed C-H bond sulfonylation, as established by class-level data, makes it an ideal electrophilic partner for the late-stage functionalization of complex heteroaromatic scaffolds. This application is particularly valuable in medicinal chemistry for diversifying lead compounds with a (poly)halo-substituted diarylsulfone motif, which can serve as a key pharmacophore or a versatile intermediate for further cross-coupling [1].

Sequential Cross-Coupling Building Block

The ortho-bromo substituent enables chemoselective Suzuki, Stille, or Negishi couplings (with yields reported for the class in the 69–98% range) while leaving the sulfonyl chloride group intact for subsequent reaction with amines or alcohols [1]. This orthogonal reactivity is a cornerstone of modern synthetic strategy for building complex, highly substituted aromatic compounds and is not reliably achieved with isomeric or less-halogenated sulfonyl chlorides [2].

Medicinal Chemistry ADME Scaffold

The specific combination of halogens and the sulfonyl chloride warhead contributes to a unique physicochemical profile (LogP 3.17, TPSA 34.14) that can be leveraged in drug design [1]. The fluorine atom is strategically placed to enhance metabolic stability, while the bromine and chlorine atoms provide distinct vectors for modulating lipophilicity and binding affinity. This makes the compound a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) and optimizing the ADME properties of a lead series [2].

Documented Scalable Process Development

For organizations requiring multigram to kilogram quantities, the availability of a patent-documented synthesis (WO2015/77905) provides a validated starting point for process chemistry development [1]. This contrasts with many custom analogs that lack published procedures, thereby reducing the time and financial investment required for scale-up and ensuring a more secure supply chain [2].

Application
Selection Property
Validation Focus
Pd-catalyzed diarylsulfone synthesis
Halogen compatibility in C-H sulfonylation
Yield and C-halo bond retention
Chemoselective cross-coupling scaffold
Ortho-bromo directing group
Coupling selectivity; sulfonyl chloride stability
SAR and physicochemical profiling
Trihalogenated lipophilicity profile
LogP, TPSA, and metabolic stability context
Process chemistry scale-up
Published synthetic route (WO2015/77905)
Scalability and impurity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.